molecular formula C22H25N3O5S B2702992 N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797285-85-8

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2702992
CAS No.: 1797285-85-8
M. Wt: 443.52
InChI Key: WJBLYPLFNOZSPT-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic scaffold combining a pyrrolo[3,2,1-ij]quinoline core with a sulfonamide group at position 8 and a furan-3-carbonyl-substituted piperidinylmethyl moiety at position 1. The sulfonamide group enhances hydrogen-bonding capabilities, while the furan-3-carbonyl-piperidine substituent introduces steric bulk and electronic effects.

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c26-20-2-1-16-11-19(12-17-5-9-25(20)21(16)17)31(28,29)23-13-15-3-7-24(8-4-15)22(27)18-6-10-30-14-18/h6,10-12,14-15,23H,1-5,7-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLYPLFNOZSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3)C(=O)C5=COC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups which may confer diverse pharmacological properties.

Structural Characteristics

The compound's structure includes:

  • Furan ring : Known for its involvement in various biological activities.
  • Piperidine ring : Often associated with neuroactive properties.
  • Pyrroloquinoline core : Linked to various therapeutic effects.

The molecular formula is C21H20N2O5SC_{21}H_{20}N_{2}O_{5}S, with a molecular weight of 380.4 g/mol.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example:

  • Mechanism of Action : Many of these compounds act by inhibiting key proteins involved in cell proliferation and survival. They may target pathways such as the p53-MDM2 interaction, leading to apoptosis in cancer cells.

Antimicrobial Properties

The presence of the sulfonamide moiety suggests potential antimicrobial activity:

  • In Vitro Studies : Compounds with sulfonamide structures have demonstrated efficacy against various bacterial strains. The mechanism often involves inhibition of folate synthesis.

Neuroprotective Effects

The piperidine component may confer neuroprotective properties:

  • Potential Applications : Similar piperidine derivatives have been explored for treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Table 1: Comparative Biological Activities of Similar Compounds

Compound NameStructural FeaturesNotable Activities
N-(furan-3-carbonyl)piperidineContains furan and piperidinePotential neuroprotective effects
Coumarin derivativesContains chromene coreAnticancer properties
Pyridine-based compoundsIncludes nitrogen heterocyclesAntimicrobial activities

Case Study: Anticancer Activity of Related Compounds

A study focusing on pyrroloquinoline derivatives found that modifications at the 8-position significantly enhanced cytotoxicity against various cancer cell lines (e.g., A549 and MCF7). These findings suggest that the incorporation of the sulfonamide group could similarly enhance activity in this compound.

Future Directions for Research

Further investigation is warranted to elucidate the specific mechanisms of action for this compound. Suggested research avenues include:

  • In Vitro and In Vivo Studies : Assessing the compound's efficacy against specific cancer types and microbial strains.
  • Mechanistic Studies : Understanding how this compound interacts with biological targets at the molecular level.
  • Structure–Activity Relationship (SAR) Analysis : Identifying key structural features that enhance biological activity.

Comparison with Similar Compounds

Implications for Research and Development

  • Synthetic Strategies : Methods from (e.g., sulfonamide coupling) could be adapted for synthesizing the target compound .
  • Bioactivity Prediction: The lumping strategy () suggests that analogs with similar substituents (e.g., sulfonamide, piperidine) may share physicochemical properties, though minor changes (e.g., furan position) could drastically alter activity .
  • Unanswered Questions: Direct bioactivity data for the target compound are lacking.

Q & A

Basic: What synthetic routes and optimization strategies are recommended for this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with functionalization of the pyrroloquinoline core followed by sulfonamide coupling and piperidine-furan conjugation. Key steps include:

  • Sulfonamide Formation: Reacting the pyrroloquinoline scaffold with sulfonyl chloride derivatives under anhydrous conditions (e.g., DMF, 0–5°C) to introduce the sulfonamide group .
  • Piperidine-Furan Conjugation: Using carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the furan-3-carbonyl-piperidine moiety to the methylene bridge .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
    Optimization focuses on solvent selection (e.g., DMF for solubility), temperature control (0–25°C to minimize side reactions), and catalytic additives (e.g., DMAP for acylation efficiency) .

Basic: How is the molecular structure confirmed experimentally?

Answer:
Structural validation employs:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify proton environments (e.g., sulfonamide NH at δ 10–12 ppm, furan carbonyl at ~160 ppm) and carbon backbone .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ ion matching theoretical mass within 2 ppm error) .
  • X-ray Powder Diffraction (XRPD): To assess crystallinity and polymorphic forms, particularly for salt derivatives (e.g., hydrochloride or mesylate salts) .

Basic: What in vitro assays are used for initial biological activity profiling?

Answer:

  • Kinase Inhibition Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization .
  • Cytotoxicity Testing: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Anti-inflammatory Activity: LPS-induced TNF-α/IL-6 ELISA in macrophages .
    Dose-response curves (0.1–100 µM) and controls (e.g., staurosporine for cytotoxicity) are critical for reproducibility .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from assay conditions or model systems. Strategies include:

  • Orthogonal Assays: Validate kinase inhibition via both radiometric (e.g., 32^{32}P-ATP) and fluorescence-based methods .
  • Cell Line Authentication: Use STR profiling to confirm genetic stability of cellular models .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Compare in vitro IC50_{50} with plasma exposure in rodent models to assess translatability .

Advanced: What methodologies determine the compound’s mechanism of action?

Answer:

  • X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., kinases, GPCRs) to identify binding interactions (e.g., hydrogen bonds with catalytic lysine) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD_D, on/off rates) to purified targets .
  • CRISPR-Cas9 Knockout Models: Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications: Systematically alter the pyrroloquinoline (e.g., substituents at C-4) and piperidine-furan regions (e.g., furan vs. thiophene) .
  • Bioisosteric Replacement: Substitute sulfonamide with carbamate or urea to assess tolerance .
  • Functional Assays: Test analogs in biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays to correlate structure with potency/selectivity .

Advanced: What strategies improve solubility and stability for in vivo studies?

Answer:

  • Salt Formation: Prepare hydrochloride or phosphate salts to enhance aqueous solubility (confirmed by XRPD and DSC) .
  • Co-solvent Systems: Use cyclodextrin complexes or PEG-based formulations for intravenous administration .
  • Forced Degradation Studies: Expose the compound to heat, light, and humidity (ICH guidelines) to identify degradation pathways (HPLC-MS monitoring) .

Advanced: How to optimize pharmacokinetic properties for translation?

Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rodent) to measure half-life and identify CYP450-mediated oxidation .
  • Plasma Protein Binding: Use equilibrium dialysis to assess free fraction, critical for dose adjustment .
  • In Vivo PK Studies: Administer via IV/PO routes in rodents, with LC-MS/MS quantification of plasma/tissue concentrations .

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